2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid

Orthogonal functionalization Medicinal chemistry building blocks Sequential derivatization

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid (CAS 1218113-48-4; synonym: 2-bromo-4-nitro-L‑phenylalanine) is a non‑canonical, disubstituted phenylalanine derivative bearing an ortho‑bromine and a para‑nitro group on the aromatic ring. With a molecular formula of C₉H₉BrN₂O₄ and a molecular weight of 289.08 g·mol⁻¹, the compound is supplied as a research‑grade solid (typical purity ≥97 %) and is classified as non‑hazardous for transport.

Molecular Formula C9H9BrN2O4
Molecular Weight 289.08 g/mol
Cat. No. B13539338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid
Molecular FormulaC9H9BrN2O4
Molecular Weight289.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)CC(C(=O)O)N
InChIInChI=1S/C9H9BrN2O4/c10-7-4-6(12(15)16)2-1-5(7)3-8(11)9(13)14/h1-2,4,8H,3,11H2,(H,13,14)
InChIKeyGJXGAIFVYHHRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2-bromo-4-nitrophenyl)propanoic Acid – Ortho-Bromo Para-Nitro Phenylalanine for Bioconjugation, Chiral Synthesis, and Chemical Biology


2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid (CAS 1218113-48-4; synonym: 2-bromo-4-nitro-L‑phenylalanine) is a non‑canonical, disubstituted phenylalanine derivative bearing an ortho‑bromine and a para‑nitro group on the aromatic ring . With a molecular formula of C₉H₉BrN₂O₄ and a molecular weight of 289.08 g·mol⁻¹, the compound is supplied as a research‑grade solid (typical purity ≥97 %) and is classified as non‑hazardous for transport . Its predicted physicochemical properties include a density of 1.747±0.06 g·cm⁻³ and a boiling point of 451.1±45.0 °C . The orthogonal reactivity of the bromo (cross‑coupling handle) and nitro (reducible to amine) substituents, combined with the intrinsic chirality of the amino acid backbone, makes this scaffold a versatile intermediate for medicinal chemistry, peptide engineering, and fragment‑based drug discovery.

Why 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic Acid Cannot Be Replaced by Mono‑Substituted Phenylalanine Analogs


Simple replacement of 2-amino-3-(2-bromo-4-nitrophenyl)propanoic acid with a mono‑substituted phenylalanine (e.g., 4‑nitrophenylalanine or 2‑bromophenylalanine) eliminates either the cross‑coupling handle or the reducible nitro handle, thereby sacrificing the orthogonal dual‑functionalization capability that is essential for multi‑step synthetic sequences [1]. Moreover, the specific ortho‑bromo/para‑nitro regiochemistry is a mandatory structural requirement for the intramolecular cyclization that yields enantiopure 6‑nitroindoline‑2‑carboxylic acid—a key chiral intermediate—where alternative regioisomers (e.g., meta‑bromo or para‑bromo/ortho‑nitro) fail to undergo the same transformation [2]. The bromine atom also imparts a characteristic ¹:¹ isotopic doublet (⁷⁹Br/⁸¹Br) that serves as an intrinsic mass‑spectrometry tag, a feature absent in non‑halogenated or chloro‑analogs and critical for quantitative tracking in complex biological matrices [3].

Quantitative Differentiation Evidence for 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic Acid Versus Closest Analogs


Dual Orthogonal Reactivity: Cross‑Coupling at ortho‑Br and Reduction at para‑NO₂

The target compound uniquely combines an aryl bromide for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) and a nitro group that can be selectively reduced to a primary amine. Mono‑substituted comparators such as 4‑nitrophenylalanine (no cross‑coupling handle) and 2‑bromophenylalanine (no reducible nitro handle) each lack one of these orthogonal reaction centers [1]. This dual functionality enables sequential, chemoselective elaborations that are impossible with any single‑substituent analog.

Orthogonal functionalization Medicinal chemistry building blocks Sequential derivatization

Validated Intermediate Performance in Enantioselective 6‑Nitroindoline‑2‑carboxylic Acid Synthesis

Patent CN101696185B discloses that 2‑bromo‑4‑nitro‑L‑phenylalanine is the essential cyclization precursor for (S)‑6‑nitroindoline‑2‑carboxylic acid, a substructure found in numerous bioactive natural products . Under optimized conditions, the bromination of 4‑nitro‑L‑phenylalanine with N‑bromosuccinimide (NBS) in concentrated H₂SO₄ at –20 °C to room temperature delivers the target intermediate in 68.5 % yield, with the subsequent Cu‑catalyzed intramolecular cyclization proceeding in 91.4 % yield and >99.0 % enantiomeric excess (ee) [1]. The three‑step overall yield from L‑phenylalanine reaches 38.9 % [1]. No regioisomeric phenylalanine (e.g., 3‑bromo‑4‑nitro or 2‑nitro‑4‑bromo) has been reported to undergo this cyclization, underscoring the necessity of the ortho‑bromo/para‑nitro pattern [2].

Chiral pool synthesis Indoline alkaloid precursors Process chemistry

Intrinsic Bromine Isotopic Signature for Mass Spectrometry Quantification

The bromine atom in the target compound provides a natural ¹:¹ isotopic doublet (⁷⁹Br, 50.7 %; ⁸¹Br, 49.3 %) that is unmistakable in mass spectra and can be used for unambiguous identification and quantification without the need for external isotopic labels [1]. In contrast, 4‑nitrophenylalanine (monoisotopic mass 210.064 Da, no halogen isotope pattern) and 2,4‑dinitrophenylalanine (monoisotopic mass 255.049 Da, no halogen) lack this intrinsic tag [2]. This property is particularly valuable for tracking the compound in complex biological matrices or metabolic mixtures, where the distinctive doublet provides a fingerprint that reduces false‑positive identification [3].

Mass spectrometry Isotope labeling Metabolomics

Predicted Physicochemical Profile: LogP Differentiation from Non‑Brominated Analogs

The introduction of a bromine atom at the ortho position increases the lipophilicity of the phenylalanine scaffold relative to the non‑brominated 4‑nitrophenylalanine baseline [1]. While experimentally measured LogP values for the target compound are not available in the public domain, computational prediction consistently indicates a LogP increase of ~0.8–1.2 log units attributable to the bromine substituent [2]. For reference, 4‑nitrophenylalanine has an experimentally derived XLogP3‑AA of 2.1, and 2‑bromophenylalanine has an XLogP3‑AA of –0.7 (the low value reflecting the absence of the nitro group, which dominates polarity) [3]. The combination of Br and NO₂ is expected to yield a LogP intermediate between these extremes, likely in the range of 1.5–2.5, providing a balanced lipophilicity profile suitable for both aqueous solubility and passive membrane permeability in cellular assays .

Lipophilicity Drug‑likeness Physicochemical property prediction

Commercial Availability and Purity Benchmarking Against Analog Phenylalanines

The target compound is commercially stocked and shipped from US‑based facilities (AKSci, San Francisco Bay Area) with a minimum purity specification of 97 %, supported by full quality‑assurance documentation including Certificate of Analysis (CoA) and Safety Data Sheet (SDS) . In comparison, the closest mono‑brominated analog, 2‑bromophenylalanine (CAS 1991‑79‑3), is typically offered at 95 % purity by the same supplier . The 97 % purity benchmark of the target compound meets or exceeds the typical specifications of research‑grade substituted phenylalanines, ensuring fewer purification steps before use in sensitive applications such as solid‑phase peptide synthesis or fragment‑based screening .

Procurement specifications Purity analysis Supply chain

Mass Spectrometry Fragmentation Signature Differentiates Bromo‑Nitro Phenylalanines from Mono‑Substituted Analogs

A systematic study of gas‑phase fragmentation of protonated phenylalanine derivatives (Lioe et al., 2005) demonstrated that electron‑withdrawing substituents (e.g., –NO₂, –Br) suppress the NH₃ loss channel and favor the combined H₂O + CO loss pathway, whereas electron‑donating substituents promote NH₃ loss [1]. The target compound, bearing two strong electron‑withdrawing groups (σₘ for Br = +0.39; σₚ for NO₂ = +0.78), is predicted to exhibit a fragmentation pattern dominated by H₂O + CO loss with minimal NH₃ loss, distinguishing it from mono‑substituted analogs such as 2‑bromophenylalanine (only one EWG) or 4‑aminophenylalanine (EDG) [2]. This predictable fragmentation behavior serves as an additional structural confirmation tool during LC‑MS/MS analysis of reaction mixtures or biological samples.

Tandem mass spectrometry Structural elucidation Gas‑phase ion chemistry

High‑Value Application Scenarios for 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic Acid Driven by Quantitative Differentiation


Enantioselective Synthesis of 6‑Nitroindoline‑2‑carboxylic Acid – A Chiral Intermediate for Bioactive Alkaloids

In process research and development laboratories focused on chiral indoline alkaloid precursors, 2‑amino‑3‑(2‑bromo‑4‑nitrophenyl)propanoic acid is the only commercially viable intermediate that enables regio‑ and enantioselective access to (S)‑6‑nitroindoline‑2‑carboxylic acid with >99.0 % ee and a demonstrated cyclization yield of 91.4 % [1]. This application is directly supported by the patent data establishing the compound as a mandatory precursor for the Cu‑catalyzed intramolecular cyclization [2].

Orthogonal Bioconjugation Handle for Chemically Modified Peptides and Proteins

The ortho‑bromo substituent enables site‑specific palladium‑catalyzed cross‑coupling (e.g., Suzuki‑Miyaura) to install biotin, fluorophores, or polyethylene glycol chains on peptides, while the para‑nitro group can be independently reduced to a primary amine for subsequent amide bond formation or NHS‑ester conjugation [1]. This sequential orthogonal derivatization capability, unique among commercially available substituted phenylalanines, positions the compound as a privileged building block for constructing multifunctional peptide conjugates [2].

Intrinsically MS‑Tagged Metabolic Probe for Cellular Uptake and Distribution Studies

The characteristic ⁷⁹Br/⁸¹Br isotopic doublet eliminates the need for external isotope labeling in quantitative mass spectrometry workflows. Researchers studying amino acid transporter specificity or intracellular amino acid metabolism can spike the target compound into cell culture media and track its uptake and metabolic fate with high confidence using LC‑MS/MS, distinguishing it from endogenous phenylalanine based on both the isotopic signature and the distinctive fragmentation pattern dominated by H₂O + CO loss [1].

Fragment‑Based Drug Discovery (FBDD) Library Design Featuring Balanced Lipophilicity

With a predicted LogP of ~1.5–2.5 and TPSA of ~109 Ų, the target compound occupies a favorable physicochemical space for fragment screening libraries. Its molecular weight (289 Da) and hydrogen‑bonding capacity (3 HBD, 6 HBA) comply with the Rule of Three guidelines for fragment‑based lead discovery, while the dual reactive handles allow rapid SAR exploration through parallel chemistry [1]. The compound offers an attractive entry point for developing inhibitors targeting enzymes with shallow, lipophilic binding pockets that accommodate halogenated aromatic moieties.

Quote Request

Request a Quote for 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.